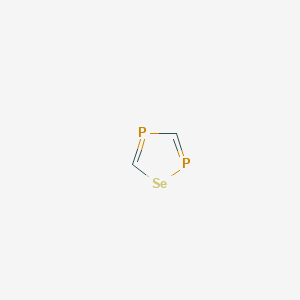

1,2,4-Selenadiphosphole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1,2,4-Selenadiphosphole is a useful research compound. Its molecular formula is C2H2P2Se and its molecular weight is 166.96 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1,2,4-selenadiphosphole, and what key parameters influence yield and purity?

- Methodological Answer : The primary synthetic pathway involves cycloaddition reactions between selenium-containing precursors and phosphorus-based reagents. For example, Asmus et al. (2001) demonstrated that this compound can form selenaphosphole isomers via [2+3] cycloaddition, with reaction conditions (e.g., solvent polarity, temperature, and stoichiometry) critically affecting regioselectivity and yield . Purification typically involves chromatography under inert atmospheres to prevent oxidation. Key parameters include:

- Use of anhydrous solvents (e.g., THF or toluene).

- Strict temperature control (often between −78°C and room temperature).

- Exclusion of moisture and oxygen to avoid side reactions.

Q. How should researchers handle and store this compound to ensure stability and safety?

- Methodological Answer : According to safety data sheets (SDS) for analogous organoselenium compounds, storage should occur in airtight containers under inert gas (e.g., argon) at temperatures below −20°C to prevent degradation . Key precautions include:

- Avoiding contact with oxidizers (e.g., peroxides, halogens) due to incompatibility risks.

- Using fume hoods and personal protective equipment (PPE) like nitrile gloves and safety goggles.

- Regular monitoring for decomposition (e.g., color changes or gas evolution).

Q. What spectroscopic and crystallographic techniques are most effective for characterizing this compound derivatives?

- Methodological Answer : Multinuclear NMR spectroscopy (e.g., 77Se, 31P) is critical for confirming selenium-phosphorus bonding and ring structure . X-ray crystallography provides definitive evidence of molecular geometry, with heavy atom effects from selenium enhancing diffraction resolution. For air-sensitive samples, use Schlenk-line techniques or gloveboxes to prepare specimens.

Q. What are the known incompatibilities and decomposition pathways of this compound under standard laboratory conditions?

- Methodological Answer : Degradation occurs via oxidation (forming selenoxides) or hydrolysis in humid environments. SDS guidelines for related compounds highlight risks of exothermic reactions with strong acids/bases and recommend neutral pH storage . Decomposition products may include toxic selenium oxides, necessitating gas scrubbers in closed systems.

Q. How can computational methods like DFT contribute to understanding the electronic structure of this compound?

- Methodological Answer : Density functional theory (DFT) calculations elucidate electron distribution, aromaticity, and frontier molecular orbitals. Asmus et al. (2001) used ab initio methods to predict cycloaddition regioselectivity, correlating computational results with experimental outcomes . Key steps include:

- Optimizing geometry using hybrid functionals (e.g., B3LYP).

- Analyzing nucleus-independent chemical shifts (NICS) to assess aromaticity.

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reactivity data between this compound and analogous phosphorus-sulfur systems?

- Methodological Answer : Comparative kinetic studies under controlled conditions (e.g., varying solvents, catalysts) can isolate selenium-specific effects. For example, isotopic labeling (77Se vs. 34S) combined with mass spectrometry tracks reaction pathways . Additionally, systematic literature reviews of organophosphorus/selenium classes help identify trends, as suggested by toxicological profile guidelines .

Q. How can researchers design mechanistic studies to elucidate the role of selenium in this compound-mediated cycloaddition reactions?

- Methodological Answer : Use time-resolved spectroscopy (e.g., UV-Vis or Raman) to monitor intermediate formation. Trapping experiments with dienophiles (e.g., maleic anhydride) or radical scavengers clarify whether reactions proceed via concerted or stepwise mechanisms. Computational studies (e.g., transition state analysis) further validate proposed pathways .

Q. What advanced computational approaches (e.g., MD simulations) are needed to model the dynamic behavior of this compound in solution?

- Methodological Answer : Molecular dynamics (MD) simulations with explicit solvent models (e.g., water or acetonitrile) reveal solvation effects and conformational flexibility. Polarizable force fields improve accuracy for selenium’s hypervalent interactions. Pair distribution function (PDF) analysis of X-ray scattering data validates simulation results.

Q. How should researchers approach toxicity assessment of this compound when direct toxicological data is limited?

- Methodological Answer : Extrapolate from organoselenium class data (e.g., selenides, selenoxides) while accounting for structural differences. Follow Agency for Toxic Substances guidelines, which recommend:

- Supplemental literature searches for selenium-specific toxicity endpoints .

- In vitro assays (e.g., Ames test for mutagenicity) with appropriate positive controls.

Q. What methodologies enable precise control of regioselectivity in this compound functionalization reactions?

- Methodological Answer : Catalyst design (e.g., chiral Lewis acids) and solvent tuning (e.g., polar aprotic media) direct electrophilic substitution. For example, steric bulk in phosphine ligands can favor para-substitution over ortho pathways. Kinetic vs. thermodynamic control experiments (via temperature gradients) further refine selectivity .

Properties

CAS No. |

163354-38-9 |

|---|---|

Molecular Formula |

C2H2P2Se |

Molecular Weight |

166.96 g/mol |

IUPAC Name |

1,2,4-selenadiphosphole |

InChI |

InChI=1S/C2H2P2Se/c1-3-2-5-4-1/h1-2H |

InChI Key |

RUUIDKCULQUXRG-UHFFFAOYSA-N |

Canonical SMILES |

C1=P[Se]C=P1 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.